molecular formula C19H21N3O2 B2619629 2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(3-methylphenyl)acetamide CAS No. 1008596-48-2

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(3-methylphenyl)acetamide

Número de catálogo: B2619629
Número CAS: 1008596-48-2
Peso molecular: 323.396
Clave InChI: JIENRSPCHXKYHP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H21N3O2 and its molecular weight is 323.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(3-methylphenyl)acetamide, identified by its CAS number 1009759-08-3, is a compound belonging to the quinoxaline family. Quinoxaline derivatives are noted for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This article reviews the biological activity of this specific compound based on recent studies and findings.

The molecular formula of the compound is C12H15N3O2, with a molar mass of 233.27 g/mol. Its structural characteristics contribute to its biological activity, particularly in interactions with various biological targets.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various quinoxaline compounds and found that they could inhibit the growth of multiple bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Antiviral Activity

Quinoxaline derivatives have also been investigated for their antiviral potential. In particular, compounds similar to this compound have shown promising results against viruses like HIV and Herpes Simplex Virus (HSV). One study reported an EC50 value of 0.15 µg/mL for a related compound against HIV-1 .

Anticancer Properties

The anticancer potential of quinoxaline derivatives is notable. Some studies have demonstrated that these compounds can induce apoptosis in cancer cell lines such as HCT-116 and MCF-7, with IC50 values reported as low as 1.9 µg/mL . This suggests a strong potential for further development as anticancer agents.

Study on Antimicrobial Efficacy

A recent study published in ACS Omega focused on the synthesis and biological evaluation of quinoxaline derivatives. The findings indicated that one derivative exhibited an MIC of 0.25 µg/mL against Staphylococcus epidermidis, showcasing its potential as an antimicrobial agent .

Study on Antiviral Activity

Another study highlighted the antiviral efficacy of quinoxaline derivatives against various viruses. The compound's ability to inhibit viral replication was compared to standard antiviral drugs, demonstrating comparable or superior activity in some cases .

Data Table: Biological Activities of Quinoxaline Derivatives

Activity TypeCompoundTarget Pathogen/Cell LineIC50/EC50 Value
AntibacterialQuinoxaline DerivativeStaphylococcus aureus0.22 - 0.25 µg/mL
AntiviralRelated Quinoxaline CompoundHIV-10.15 µg/mL
AnticancerQuinoxaline DerivativeHCT-1161.9 µg/mL
AnticancerQuinoxaline DerivativeMCF-72.3 µg/mL

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have demonstrated that quinoxaline derivatives possess significant anticancer properties. For example, a series of compounds related to quinoxaline were synthesized and tested against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent antiproliferative effects .

Table 1: Anticancer Activity of Quinoxaline Derivatives

Compound IDCell LineIC50 (μg/mL)
Compound AHCT-1161.9
Compound BMCF-77.52
Compound CHCT-1165.0
Compound DMCF-76.5

Development of Peptidomimetics

Research has also focused on designing peptidomimetics based on quinoxaline structures to enhance biological activity and specificity towards cancer targets. These modifications aim to improve binding affinity and selectivity for tumor cells while minimizing effects on healthy tissues .

Case Study 1: Synthesis and Testing of Quinoxaline Derivatives

A study conducted by researchers synthesized a series of N-alkylated quinoxaline derivatives and evaluated their anticancer properties using the MTT assay. Out of the tested compounds, several demonstrated significant inhibition of cell viability in HCT-116 cells, indicating their potential as therapeutic agents against colon cancer .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation explored the structure-activity relationship of various quinoxaline derivatives by modifying side chains and functional groups. The findings revealed that specific substitutions could enhance anticancer activity while reducing cytotoxicity towards normal cells .

Propiedades

IUPAC Name

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-11-5-4-6-14(7-11)20-18(23)10-17-19(24)22-16-9-13(3)12(2)8-15(16)21-17/h4-9,17,21H,10H2,1-3H3,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIENRSPCHXKYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.